molecular formula C14H20N2O3 B7933212 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B7933212
M. Wt: 264.32 g/mol
InChI Key: XCHNIOGAEZKVBC-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound that features a unique structure combining an amino group, a benzodioxin ring, and an isopropyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the benzodioxin derivative.

    Attachment of the Isopropyl-acetamide Moiety: The final step involves the acylation of the amino group with isopropyl-acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Alpha-2C Adrenergic Receptor Antagonism

Research indicates that derivatives of 2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide exhibit activity as selective antagonists for the alpha-2C adrenergic receptor. These receptors are implicated in various central nervous system (CNS) functions and mental health conditions. Compounds that selectively target these receptors may offer therapeutic benefits for treating mental disturbances induced by stress and other psychological disorders .

CompoundActivityPotential Application
This compoundAlpha-2C antagonistTreatment of CNS disorders

Antidiabetic Properties

Recent studies have also explored the potential of similar compounds as antidiabetic agents. The synthesis and evaluation of heterocyclic compounds related to this structure have shown promising results against enzymes like alpha-glucosidase and alpha-amylase, which play crucial roles in glucose metabolism. Such findings suggest a pathway for developing new antidiabetic medications .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical reactions involving the functionalization of benzodioxin derivatives. The use of electrochemical methods has been reported to yield high overall yields (65–90%) for related compounds, further enhancing the feasibility of producing this compound for research purposes .

Synthesis MethodYieldReference
Electrochemical oxidation65–90%

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have indicated potential skin irritation and serious eye damage associated with certain derivatives. Understanding these safety aspects is crucial for advancing any therapeutic applications .

Study on Antidiabetic Activity

In a study focusing on synthetic heterocyclic compounds, researchers evaluated derivatives similar to this compound for their antidiabetic properties using both computational tools and laboratory experiments. The results demonstrated significant inhibition of key metabolic enzymes and favorable biochemical profiles in animal models .

CNS Disorders Research

Another significant study highlighted the role of alpha-2C adrenergic receptor antagonists in managing CNS-related conditions. The findings suggested that compounds with structural similarities to our target compound could effectively modulate neurotransmitter systems involved in stress responses, thus paving the way for new therapeutic strategies in mental health care .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide
  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-butyramide

Uniqueness

Compared to similar compounds, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl-acetamide moiety, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Biological Activity

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 220.27 g/mol
  • Synonyms : 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Key findings include:

  • DprE1 Inhibition : This compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 is significant in the treatment of tuberculosis and other mycobacterial infections .
  • 5-HT2C Receptor Agonism : Research indicates that derivatives of this compound may act as agonists or partial agonists at the 5-HT2C receptor, which is involved in mood regulation and appetite control. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression without the weight gain associated with other antipsychotics .

Biological Activity Data

Activity TypeTarget/PathwayEffectReference
DprE1 InhibitionMycobacterial cell wallPotent inhibition
5-HT2C AgonismSerotonin pathwayMood regulation
AntimycobacterialMycobacterium tuberculosisEffective against strains

Case Studies

Case Study 1: Antimycobacterial Activity
A study evaluated the efficacy of various analogs of this compound against Mycobacterium tuberculosis. The results demonstrated that certain analogs exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against resistant strains .

Case Study 2: Psychiatric Applications
In a clinical trial assessing the effects of serotonin receptor modulators on patients with schizophrenia, derivatives of this compound were administered. The results showed improvements in cognitive function and mood stabilization without significant side effects related to weight gain, suggesting that these compounds could provide a safer alternative for long-term treatment strategies .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)16(14(17)7-15)8-11-9-18-12-5-3-4-6-13(12)19-11/h3-6,10-11H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHNIOGAEZKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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